molecular formula C14H18N2O2 B1650229 N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide CAS No. 1156154-88-9

N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide

Katalognummer: B1650229
CAS-Nummer: 1156154-88-9
Molekulargewicht: 246.30
InChI-Schlüssel: POIUAHYHRFPZGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide is a chemical compound with a complex structure that includes an ethylanilino group, an oxoethyl group, and a methylprop-2-enamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide typically involves the coupling of 2-(N-ethylanilino)ethanol with other chemical reagents. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process may require specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

1156154-88-9

Molekularformel

C14H18N2O2

Molekulargewicht

246.30

IUPAC-Name

N-[2-(2-ethylanilino)-2-oxoethyl]-N-methylprop-2-enamide

InChI

InChI=1S/C14H18N2O2/c1-4-11-8-6-7-9-12(11)15-13(17)10-16(3)14(18)5-2/h5-9H,2,4,10H2,1,3H3,(H,15,17)

InChI-Schlüssel

POIUAHYHRFPZGG-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C=C

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.